
4-Chloro-2-ethoxy-3-fluorobenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-2-ethoxy-3-fluorobenzoic acid is an organic compound with the molecular formula C9H8ClFO3 and a molecular weight of 218.61 g/mol It is a derivative of benzoic acid, characterized by the presence of chloro, ethoxy, and fluoro substituents on the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-ethoxy-3-fluorobenzoic acid typically involves the introduction of chloro, ethoxy, and fluoro groups onto a benzoic acid derivative. One common method includes the following steps:
Starting Material: Begin with a suitable benzoic acid derivative.
Chlorination: Introduce the chloro group using a chlorinating agent such as thionyl chloride (SOCl2) under controlled conditions.
Fluorination: Introduce the fluoro group using a fluorinating agent like hydrogen fluoride (HF) or a fluorinating reagent.
Ethoxylation: Introduce the ethoxy group using an ethoxylating agent such as ethanol in the presence of a catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include:
Batch or Continuous Processes: Depending on the scale of production, batch or continuous processes may be employed.
Catalysts and Reagents: Use of specific catalysts and reagents to enhance reaction efficiency and yield.
Purification: Techniques such as crystallization, distillation, and chromatography to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloro-2-ethoxy-3-fluorobenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chloro, ethoxy, and fluoro groups can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Esterification: Reaction with alcohols to form esters.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Substitution Products: Various substituted benzoic acid derivatives.
Oxidation Products: Carboxylic acids or ketones.
Reduction Products: Alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
4-Chloro-2-ethoxy-3-fluorobenzoic acid has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-Chloro-2-ethoxy-3-fluorobenzoic acid involves its interaction with specific molecular targets and pathways. The chloro, ethoxy, and fluoro groups can influence the compound’s reactivity and binding affinity to enzymes or receptors. These interactions can modulate biological processes, making the compound useful in various applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Chloro-2-fluorobenzoic acid: Similar structure but lacks the ethoxy group.
4-Chloro-3-ethoxy-2-fluorobenzoic acid: Similar structure with different positioning of substituents.
Uniqueness
4-Chloro-2-ethoxy-3-fluorobenzoic acid is unique due to the specific arrangement of chloro, ethoxy, and fluoro groups on the benzene ring. This unique structure imparts distinct chemical and physical properties, making it valuable in various research and industrial applications .
Eigenschaften
Molekularformel |
C9H8ClFO3 |
|---|---|
Molekulargewicht |
218.61 g/mol |
IUPAC-Name |
4-chloro-2-ethoxy-3-fluorobenzoic acid |
InChI |
InChI=1S/C9H8ClFO3/c1-2-14-8-5(9(12)13)3-4-6(10)7(8)11/h3-4H,2H2,1H3,(H,12,13) |
InChI-Schlüssel |
YQPLQLRFNHYCFP-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=C(C=CC(=C1F)Cl)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


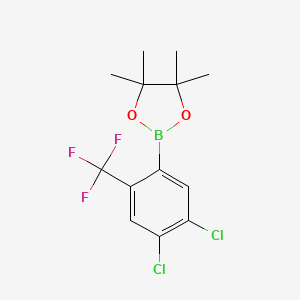
![Tert-butyl N-[(2E)-3-cyanoprop-2-EN-1-YL]carbamate](/img/structure/B14030862.png)
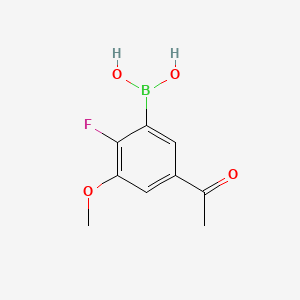
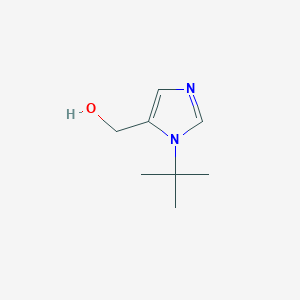
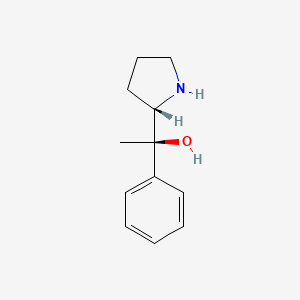
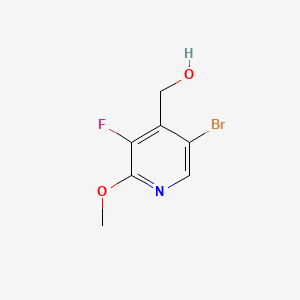
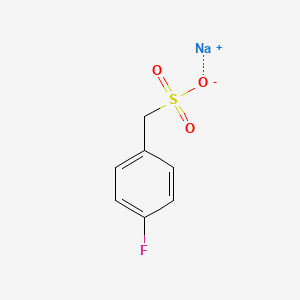


![Rel-(5aR,9aS)-4-(methylsulfonyl)decahydropyrido[4,3-f][1,4]oxazepine hydrochloride](/img/structure/B14030902.png)




